2-Amino-2-methyl-4-morpholinobutan-1-ol
Description
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-amino-2-methyl-4-morpholin-4-ylbutan-1-ol |
InChI |
InChI=1S/C9H20N2O2/c1-9(10,8-12)2-3-11-4-6-13-7-5-11/h12H,2-8,10H2,1H3 |
InChI Key |
QOITYKWKWOVSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCOCC1)(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Epoxide Precursor
The epoxide 2-methyl-3,4-epoxybutan-1-ol is prepared via epoxidation of 2-methyl-3-buten-1-ol using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. This reaction typically achieves yields of 78–85%.
Morpholine Incorporation
The epoxide is treated with morpholine in ethanol under reflux (80°C, 12–18 hours), leading to ring-opening at the less hindered carbon. The reaction proceeds via an SN2 mechanism, yielding 4-morpholino-2-methylbutan-1-ol as the major product (yield: 65–72%).
Introduction of the Amino Group
The secondary alcohol in 4-morpholino-2-methylbutan-1-ol is converted to a mesylate using methanesulfonyl chloride in the presence of triethylamine. Subsequent displacement with aqueous ammonia (28% w/w, 100°C, 24 hours) affords this compound with a yield of 58–63%.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0–5°C | 78–85 |
| Morpholine ring-opening | Morpholine, EtOH, reflux | 65–72 |
| Amination | NH₃ (aq), 100°C, 24h | 58–63 |
Reductive Amination of Ketone Intermediates
Reductive amination offers a streamlined route to introduce the amino group while constructing the carbon skeleton. This method is particularly advantageous for controlling stereochemistry.
Synthesis of 4-Morpholino-2-methylbutan-1-one
4-Morpholino-2-methylbutan-1-one is prepared by Friedel-Crafts acylation of morpholine with 3-methylbut-3-enoyl chloride in the presence of AlCl₃. The reaction proceeds at −10°C in dichloromethane, yielding 70–75% of the ketone.
Reductive Amination
The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid). After 24 hours at 25°C, the product is isolated via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1), achieving a yield of 68–74%.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Reaction Time | 24 hours |
| Reducing Agent | NaBH₃CN |
| Yield | 68–74% |
Multi-Component Coupling Strategies
Recent advances in multi-component reactions (MCRs) have enabled efficient synthesis of complex amines. For this compound, a Ugi-type reaction provides a convergent pathway.
Ugi Four-Component Reaction
A mixture of morpholine, 2-methylpropanal, tert-butyl isocyanide, and 1-amino-2-methylpropan-1-ol is stirred in methanol at 50°C for 48 hours. The reaction forms a peptoid intermediate, which is hydrolyzed with 6M HCl to yield the target compound. This method offers moderate yields (55–60%) but excels in atom economy.
Comparative Analysis of Methods
The choice of synthesis route depends on factors such as scalability, yield, and stereochemical requirements:
| Method | Advantages | Limitations |
|---|---|---|
| Epoxide ring-opening | High stereocontrol | Multi-step, moderate yields |
| Reductive amination | Convergent, fewer steps | Requires ketone precursor |
| Multi-component reaction | Atom-economical | Lower yields, purification challenges |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-morpholinobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that are useful in different applications.
Scientific Research Applications
2-Amino-2-methyl-4-morpholinobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-4-morpholinobutan-1-ol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: The morpholine group in 2-amino-2-methyl-4-morpholinobutan-1-ol enhances hydrogen-bonding capacity and solubility in aqueous-organic mixtures compared to the hydrophobic phenyl group in compound 12 . The cyclopropylmethyl and fluoro substituents in the fluorinated analogue (C₈H₁₆FNO) may improve metabolic stability and lipophilicity, making it a candidate for drug discovery .
Synthetic Accessibility: Compounds 12 and 13 exhibit high synthesis yields (92–96%), suggesting robust synthetic routes for amino alcohols with simple alkyl/aryl substituents .
Commercial Availability: Unlike the discontinued status of this compound , analogues like compound 12 and 13 are well-documented in synthetic literature, indicating broader accessibility for research .
Functional and Application Differences
- Pharmaceutical Potential: Morpholine-containing compounds are often explored as kinase inhibitors or solubility-enhancing motifs. The target compound’s morpholine group could synergize with its amino alcohol core for targeted drug delivery, whereas the phenyl analogue (compound 12) may favor CNS-targeted applications due to increased lipophilicity .
- Stability and Reactivity: The fluoro substituent in C₈H₁₆FNO likely enhances electronic effects and resistance to oxidative degradation compared to non-halogenated analogues .
Q & A
Basic: What are the standard synthetic routes for 2-Amino-2-methyl-4-morpholinobutan-1-ol, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, a two-step approach may include:
Morpholine Substitution : Reacting 2-methyl-4-bromobutan-1-ol with morpholine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
Amination : Introducing the amino group via catalytic hydrogenation using Raney nickel or palladium on carbon under H₂ (3–5 atm) in ethanol.
Optimization : Parameters like solvent polarity (DMF vs. THF), temperature control (±2°C via jacketed reactors), and catalyst loading (5–10 wt%) are critical. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and NMR to detect intermediates .
Advanced: How can researchers resolve low yield or selectivity in the final amination step?
Methodological Answer:
Low yields often stem from competing side reactions (e.g., over-reduction or byproduct formation). Strategies include:
- Protecting Groups : Temporarily protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent unwanted interactions.
- Alternative Catalysts : Switching from Pd/C to Adams' catalyst (PtO₂) for milder reduction conditions.
- pH Control : Maintaining pH 7–8 with ammonium acetate buffers to stabilize intermediates.
Validate purity via HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare retention times with standards .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use H/C NMR (DMSO-d₆, 400 MHz) to identify key signals:
- Morpholine protons: δ 3.5–3.7 ppm (multiplet).
- Hydroxyl proton: δ 4.8–5.0 ppm (broad, exchanges with D₂O).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and GC-MS (EI mode, m/z 188 [M+H]⁺).
- Elemental Analysis : Verify C, H, N content (±0.3% theoretical) .
Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
Contradictions may arise from dynamic processes (e.g., conformational exchange). Techniques include:
- Variable-Temperature NMR : Cool samples to –40°C to slow exchange and resolve splitting (e.g., distinguish diastereotopic protons).
- COSY/NOESY : Map coupling networks to confirm spatial proximity of protons.
- DFT Calculations : Simulate expected NMR shifts using Gaussian09 with B3LYP/6-31G(d) basis set. Compare computed vs. experimental data .
Basic: What thermodynamic properties (e.g., Gibbs energy) are critical for predicting solubility?
Methodological Answer:
- Gibbs Energy of Mixing : Determined via vapor-liquid equilibrium (VLE) measurements using a static cell apparatus.
- Activity Coefficients : Apply the Wilson or NRTL model to non-ideal mixtures. For aqueous systems, the Hansen solubility parameters (δₐ = 18.5 MPa) predict miscibility .
Advanced: How can molecular dynamics (MD) simulations improve formulation design?
Methodological Answer:
- Force Field Selection : Use OPLS-AA for amine-alcohol interactions.
- Solvation Free Energy : Calculate via free energy perturbation (FEP) to rank solvents (e.g., water vs. ethanol).
- Co-solvent Effects : Simulate ternary systems (compound/water/PEG 400) to optimize bioavailability. Validate with experimental solubility assays .
Basic: What biological assays are suitable for preliminary activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against alkaline phosphatase (ALP) using p-nitrophenyl phosphate (pNPP) substrate. Monitor absorbance at 405 nm.
- Antimicrobial Activity : Broth microdilution (MIC) assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213). Include positive controls (e.g., ampicillin) .
Advanced: How can contradictory bioactivity results across studies be reconciled?
Methodological Answer:
- Dose-Response Curves : Ensure linearity (R² > 0.95) and test multiple concentrations (1–100 µM).
- Metabolic Stability : Pre-treat compounds with liver microsomes (e.g., human S9 fraction) to assess degradation.
- Epistatic Analysis : Use CRISPR-Cas9 knockout models to identify off-target effects in signaling pathways .
Notes
- Ethical Compliance : Ensure all biological testing adheres to institutional biosafety protocols (e.g., BSL-2 for antimicrobial assays) .
- Data Reproducibility : Archive raw NMR/HPLC files in institutional repositories (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
